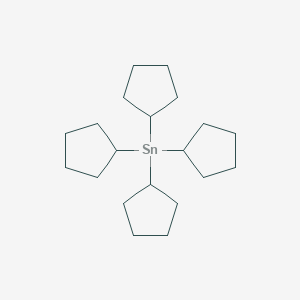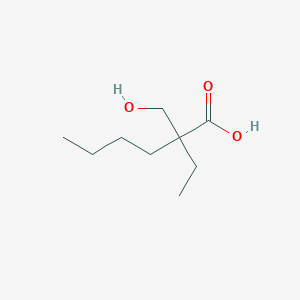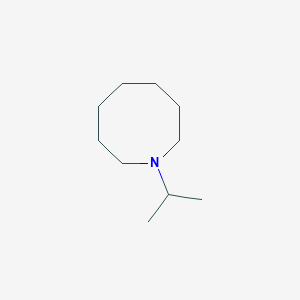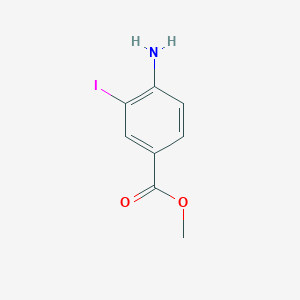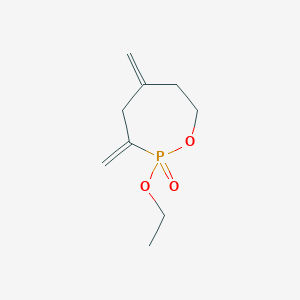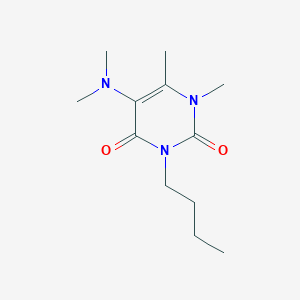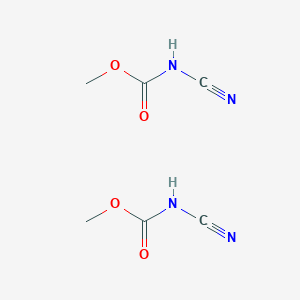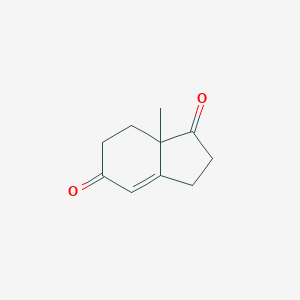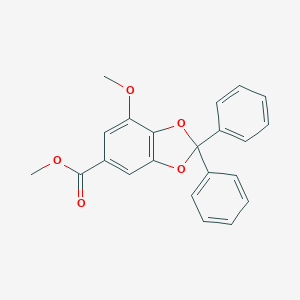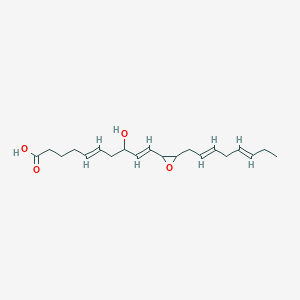
Hepoxilin A4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
メデトミジン塩酸塩は、主に手術麻酔薬および鎮痛剤として使用される合成化合物です。これはアルファ2アドレナリン作動薬であり、中枢神経系におけるアルファ2アドレナリン受容体と相互作用して、その効果を発揮します。 メデトミジン塩酸塩は、その強力な鎮静作用と鎮痛作用により、獣医学で広く使用されています .
準備方法
合成経路と反応条件: メデトミジン塩酸塩の合成は、通常、2,3-ジメチルフェニルマグネシウムブロミドと4-(アシルオキシメチル)イミダゾールをテトラヒドロフラン中で反応させて中間体を取得することから始まります。 この中間体は、塩酸中で水素化によって還元され、メデトミジンが生成されます .
工業的製造方法: 工業的には、メデトミジンは、しばしばルイス酸を触媒としたフリーデル・クラフツ反応を使用して合成されます。 ラセミ化したメデトミジンは、次に(+)-ジ-p-トルオイル-酒石酸を使用して光学分割され、デクスメデトミジンが得られます。これは、その後、塩酸中で塩化されて、メデトミジン塩酸塩が生成されます .
化学反応の分析
反応の種類: メデトミジン塩酸塩は、以下のを含む様々な化学反応を起こします。
酸化: メデトミジンは、酸化されて様々な代謝産物を形成することができます。
還元: この化合物は、その塩基形態であるメデトミジンに還元されることができます。
置換: メデトミジンは、特にイミダゾール環において、置換反応を起こすことができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 炭素担持パラジウムなどの触媒の存在下での水素化。
置換: 様々なハロゲン化剤を置換反応に使用できます。
生成される主な生成物: これらの反応から生成される主な生成物には、様々な代謝産物とメデトミジンの誘導体が含まれ、これらは異なる薬理学的特性を持つ可能性があります .
科学的研究の応用
メデトミジン塩酸塩は、幅広い科学研究の用途を持っています。
化学: アルファ2アドレナリン作動薬の研究におけるモデル化合物として使用されます。
生物学: 中枢神経系に対するその影響と、神経保護作用の可能性について調査されています。
工業: 海上用途の防汚塗料の配合に使用されます.
作用機序
メデトミジン塩酸塩は、中枢神経系におけるアルファ2アドレナリン受容体を活性化することで、その効果を発揮します。この活性化は、ノルエピネフリンの放出とターンオーバーの減少につながり、鎮静と鎮痛をもたらします。 この化合物の催眠作用は、青斑核における中枢の前シナプスおよび後シナプスのアルファ2受容体の活性化を介して仲介されており、自然睡眠と類似した無意識状態を誘導します .
類似の化合物:
デクスメデトミジン: メデトミジンと同様の薬理学的効果を持つステレオ異性体ですが、アルファ2アドレナリン受容体に対する選択性が高くなっています。
キシラジン: 獣医学で使用される別のアルファ2アドレナリン作動薬であり、同様の鎮静作用と鎮痛作用を持っています。
独自性: メデトミジン塩酸塩は、他のアルファ2アドレナリン作動薬と比較して、より顕著な強力な鎮静作用と鎮痛作用を持つため、ユニークです。
類似化合物との比較
Dexmedetomidine: A stereoisomer of Medetomidine with similar pharmacological effects but higher selectivity for alpha-2 adrenergic receptors.
Xylazine: Another alpha-2 adrenergic agonist used in veterinary medicine with similar sedative and analgesic properties.
Clonidine: An alpha-2 adrenergic agonist used primarily for its antihypertensive effects but also has sedative properties
Uniqueness: Medetomidine Hydrochloride is unique due to its potent sedative and analgesic effects, which are more pronounced compared to other alpha-2 adrenergic agonists.
特性
CAS番号 |
103188-13-2 |
|---|---|
分子式 |
C20H30O4 |
分子量 |
334.4 g/mol |
IUPAC名 |
(5E,9E)-8-hydroxy-10-[3-[(2E,5E)-octa-2,5-dienyl]oxiran-2-yl]deca-5,9-dienoic acid |
InChI |
InChI=1S/C20H30O4/c1-2-3-4-5-6-10-13-18-19(24-18)16-15-17(21)12-9-7-8-11-14-20(22)23/h3-4,6-7,9-10,15-19,21H,2,5,8,11-14H2,1H3,(H,22,23)/b4-3+,9-7+,10-6+,16-15+ |
InChIキー |
GBSGALHVICSTLU-AXVKERTGSA-N |
SMILES |
CCC=CCC=CCC1C(O1)C=CC(CC=CCCCC(=O)O)O |
異性体SMILES |
CC/C=C/C/C=C/CC1C(O1)/C=C/C(C/C=C/CCCC(=O)O)O |
正規SMILES |
CCC=CCC=CCC1C(O1)C=CC(CC=CCCCC(=O)O)O |
同義語 |
8-hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid hepoxilin A4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


